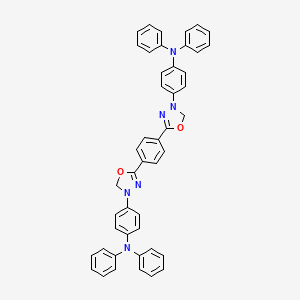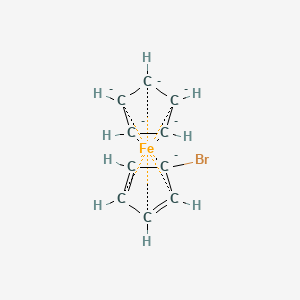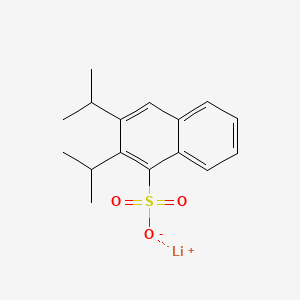
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is an organic compound that features a nitropyridine moiety attached to a malonic acid dibenzyl ester framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 5-nitropyridine-2-boronic acid with malonic acid dibenzyl ester under specific conditions to yield the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as amines can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids from the ester groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The malonic acid ester moiety can also participate in reactions that modify its activity and interactions .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridine-2-boronic acid: Shares the nitropyridine moiety but lacks the malonic acid ester group.
2-(5-Nitropyridin-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of malonic acid ester.
Nitroimidazoles: Compounds with a nitro group on an imidazole ring, used in various medicinal applications.
Uniqueness
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is unique due to its combination of a nitropyridine moiety with a malonic acid dibenzyl ester framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and potential pharmacological research .
Properties
Molecular Formula |
C22H18N2O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
dibenzyl 2-(5-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-16-7-3-1-4-8-16)20(19-12-11-18(13-23-19)24(27)28)22(26)30-15-17-9-5-2-6-10-17/h1-13,20H,14-15H2 |
InChI Key |
KNLBMUYPQPVHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)





